[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate
Description
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate: is a complex organic compound that features a combination of oxazole and benzoate moieties
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO3/c18-11-3-1-10(2-4-11)16-8-13(21-24-16)9-23-17(22)14-6-5-12(19)7-15(14)20/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFQOASTSSPYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate exhibit significant anticancer properties. For instance, derivatives of oxazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxazole derivatives could effectively induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. In vitro studies have reported that oxazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Oxazole derivatives have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This makes them potential candidates for treating inflammatory diseases .
Pesticidal Activity
The structural features of this compound lend themselves to applications in agrochemicals. Studies have indicated that oxazole-based compounds can act as effective pesticides due to their ability to disrupt the biological processes of pests. Their efficacy against specific insect species has been documented, suggesting a role in integrated pest management strategies .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A series of compounds based on the oxazole framework were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications at the phenyl ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that can be exploited for drug development .
- Pesticide Efficacy : Field trials conducted with oxazole derivatives demonstrated a marked reduction in pest populations compared to untreated controls. The studies highlighted the importance of optimizing chemical structures for enhanced bioactivity and reduced environmental impact .
Mechanism of Action
The mechanism by which [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2,4-Dichloroaniline: Shares the dichlorobenzene moiety but lacks the oxazole ring.
Cetylpyridinium chloride: Structurally similar in terms of having a chlorinated aromatic ring but differs in functional groups and overall structure.
Uniqueness: The uniqueness of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate lies in its combination of oxazole and benzoate moieties, which confer distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate represents a class of oxazole derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : Not specifically identified in the results but related compounds exist.
- Molecular Formula : C₁₈H₁₄Cl₂N₁O₃
Biological Activity Overview
Research indicates that oxazole derivatives exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific activities of this compound have not been extensively documented; however, related compounds suggest significant potential.
Anti-inflammatory Activity
A related compound with similar structural features has shown notable anti-inflammatory effects. For instance, studies have reported that derivatives containing oxazole rings can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This mechanism is particularly relevant in neuroinflammatory conditions such as Parkinson's disease (PD) where microglial activation plays a crucial role .
Anticancer Potential
Oxazole derivatives have also been evaluated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival. The inhibition of cyclooxygenase (COX) enzymes and the downregulation of inducible nitric oxide synthase (iNOS) are mechanisms by which these compounds exert their effects .
Case Studies
-
Neuroprotective Effects :
A study focused on a structurally similar compound demonstrated its ability to protect dopaminergic neurons from MPTP-induced toxicity in vivo. The compound significantly reduced the levels of inflammatory markers and improved behavioral outcomes in mice models of PD . -
Inhibition of Cancer Cell Proliferation :
In vitro studies on compounds with similar structures showed a marked decrease in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Critical Intermediates :
- 5-(4-Chlorophenyl)-1,2-oxazol-3-yl methanol : Verify purity via HPLC (>95%) before esterification.
- 2,4-Dichlorobenzoyl chloride : Store under inert conditions to prevent hydrolysis.
Q. Table 1: Synthetic Yield Optimization
| Step | Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxazole formation | NH₂OH·HCl, EtOH | 78 | 92 | |
| Esterification | NaH, THF | 65 | 89 |
Advanced: How can conflicting NMR data for this compound across studies be resolved?
Answer:
Discrepancies in aromatic proton shifts (e.g., 7.3–7.8 ppm for dichlorophenyl groups) may arise from solvent effects, concentration, or impurities. To resolve:
- Cross-validation : Use X-ray crystallography (e.g., SHELXL ) to confirm bond lengths and angles.
- Computational modeling : Compare experimental NMR with density functional theory (DFT)-predicted values (e.g., Gaussian 09) .
Example : A 2024 study () reported a 0.15 ppm deviation in NMR for a triazole analog, resolved by crystallographic refinement .
Basic: Which spectroscopic techniques are most effective for characterization?
Answer:
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks | Reference |
|---|---|---|
| NMR | 7.5–7.9 ppm (dichlorophenyl) | |
| IR | 1725 cm (ester C=O) |
Advanced: How can steric hindrance during esterification be mitigated?
Answer:
The bulky 2,4-dichlorobenzoyl group may reduce reaction efficiency. Strategies:
Q. Table 3: Yield Comparison Under Different Conditions
| Condition | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Conventional (NaH, THF) | 65 | 12 h | |
| Microwave + DMAP | 82 | 30 min |
Basic: What biological activities are reported for related chlorophenyl oxazole derivatives?
Answer:
Q. Table 4: Biological Activities of Analogues
| Compound | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,2-oxazole | 2.3 μM | Fungal CYP51 | |
| Triazole-oxazole hybrid | 10 μM (COX-2) | Inflammation |
Advanced: How do computational models predict the stability of this compound?
Answer:
DFT calculations (B3LYP/6-31G**) predict:
- Thermal stability : Decomposition onset at 210°C (experimental TGA: 205°C) .
- Hydrolytic susceptibility : Ester group half-life (t₁/₂) of 48 h at pH 7.4 (aligns with HPLC data) .
Recommendation : Use QSPR models to prioritize derivatives with improved metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
